Butrin

説明

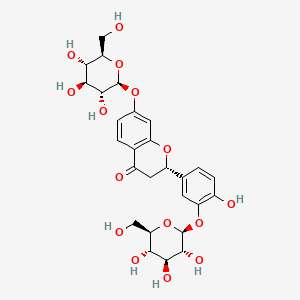

特性

CAS番号 |

492-13-7 |

|---|---|

分子式 |

C27H32O15 |

分子量 |

596.5 g/mol |

IUPAC名 |

(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |

InChIキー |

QVCQYYYTMIZOGK-VQBAZXIRSA-N |

SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |

異性体SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

正規SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |

同義語 |

7,3',4'-trihydroxyflavanone-7,3'-diglucoside butrin |

製品の起源 |

United States |

Foundational & Exploratory

The Central Role of Brut-on's Tyrosine Kinase (BTK) in B-Cell Activation: A Technical Guide

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell receptor (BCR) pathway.[1] Its function is pivotal for the development, activation, survival, and proliferation of B-cells.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[2][3][4] This technical guide provides an in-depth examination of the molecular mechanisms orchestrated by BTK during B-cell activation. It details the core signaling cascades, presents quantitative data on key molecular events, outlines established experimental protocols for studying BTK function, and illustrates these complex interactions through detailed diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of BTK's role in B-cell biology.

Introduction to B-Cell Activation and BTK

B-cell activation is a cornerstone of the adaptive immune response, initiated by the recognition of a specific antigen by the B-cell receptor (BCR). This recognition event triggers a complex and tightly regulated intracellular signaling cascade that culminates in B-cell proliferation, differentiation into antibody-secreting plasma cells, and the formation of memory B-cells.[2][5]

At the heart of this intricate network lies Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases.[2] The critical role of BTK was first identified through its association with the human immunodeficiency disease X-linked agammaglobulinemia (XLA), characterized by a lack of mature B-cells and immunoglobulins.[6] BTK functions as a crucial signal transducer, relaying activation signals from the cell surface BCR to downstream effectors that control cellular responses.[1][7]

The BTK Signaling Cascade

The activation of BTK is a multi-step process initiated by antigen binding to the BCR. This cascade can be broadly divided into proximal activation events at the plasma membrane and the subsequent activation of divergent downstream pathways.

Proximal BCR Signaling and BTK Recruitment

Upon antigen cross-linking, the BCR clusters in the plasma membrane, initiating the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the cytoplasmic tails of the BCR-associated proteins CD79A and CD79B by Src-family kinases, primarily LYN.[1][8] These phosphorylated ITAMs serve as docking sites for Spleen Tyrosine Kinase (SYK), which is subsequently activated and phosphorylates several downstream targets, including the B-cell linker protein (BLNK), also known as SLP-65.[1][8][9]

Concurrently, BCR engagement activates phosphoinositide 3-kinase (PI3K), which catalyzes the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[1][9] PIP3 acts as a crucial second messenger, recruiting BTK to the membrane via its Pleckstrin Homology (PH) domain.[1][4][5][9] This membrane localization brings BTK into proximity with SYK, which phosphorylates BTK at the Y551 residue in its kinase domain, leading to its full activation.[1][5][8] BTK then undergoes autophosphorylation at Y223, further stabilizing its active conformation.[5]

References

- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Signalling of Bruton's Tyrosine Kinase, Btk | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

Burtin's tyrosine kinase signaling pathway in lymphocytes

An In-depth Technical Guide to Bruton's Tyrosine Kinase (BTK) Signaling in Lymphocytes

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec kinase family, which is critical for the development, activation, proliferation, and survival of B lymphocytes.[1][2] First identified as the protein mutated in X-linked agammaglobulinemia (XLA), a human immunodeficiency characterized by a lack of mature B cells, BTK has since been established as a central signaling node in B cells.[3][4] It integrates signals from various cell surface receptors, including the B-cell receptor (BCR), chemokine receptors, and Toll-like receptors (TLRs).[5][6][7] Beyond its well-documented role in B cells, BTK is also expressed in myeloid cells and, to a lesser extent, T cells, where it participates in their respective signaling pathways.[8][9][10] Due to its pivotal role in both normal B-cell function and the pathogenesis of numerous B-cell malignancies and autoimmune diseases, BTK has emerged as a major therapeutic target.[1][3][11] This guide provides a detailed overview of the core BTK signaling pathway, quantitative data, and key experimental protocols for its investigation.

Core BTK Signaling Pathway in B Lymphocytes

The canonical BTK signaling pathway is initiated by the engagement of the B-cell receptor (BCR) by a specific antigen. This event triggers a rapid and complex cascade of intracellular signaling events, with BTK acting as a crucial mediator.

Upstream Activation Cascade

Upon antigen binding, the BCR complex aggregates, leading to the activation of Src family kinases, primarily Lyn.[12][13] Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of the BCR-associated Igα (CD79A) and Igβ (CD79B) co-receptor proteins.[1] These phosphorylated ITAMs serve as docking sites for another tyrosine kinase, Spleen tyrosine kinase (Syk). Once recruited, Syk is activated and subsequently phosphorylates several downstream adapter proteins, including B-cell linker protein (BLNK), also known as SLP-65.

Simultaneously, BCR engagement activates Phosphoinositide 3-kinase (PI3K).[4] Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) at the plasma membrane to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[14]

BTK Recruitment and Activation

The generated PIP3 acts as a second messenger, creating a docking site for BTK's Pleckstrin Homology (PH) domain.[3][14][15] This interaction recruits BTK from the cytoplasm to the inner leaflet of the plasma membrane, placing it in proximity to its activators and substrates.[3] Once localized at the membrane, BTK is transphosphorylated on tyrosine residue Y551 by Src family kinases (e.g., Lyn) or by Syk.[13][16] This phosphorylation event fully activates BTK's catalytic kinase activity, leading to its subsequent autophosphorylation at tyrosine Y223 within its SH3 domain, which further stabilizes its active conformation.[16][17]

Downstream Effectors and Cellular Outcomes

Activated BTK is a critical enzyme that phosphorylates key downstream substrates, most notably Phospholipase C gamma 2 (PLCγ2).[6][13]

-

PLCγ2 Activation : BTK-mediated phosphorylation of PLCγ2 activates its enzymatic function.[3][13]

-

Second Messenger Generation : Activated PLCγ2 cleaves PIP2 into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13][14]

-

Calcium Flux and NFAT Activation : IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This sustained increase in intracellular Ca²⁺ concentration activates calcineurin, which dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, allowing them to translocate to the nucleus and initiate gene expression.[6]

-

PKC, MAPK, and NF-κB Activation : DAG remains at the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC) isoforms. This activation initiates downstream cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, p38) and the canonical Nuclear Factor-kappa B (NF-κB) pathway.[6][13] BTK is essential for linking BCR signals to the activation of NF-κB, a transcription factor critical for B-cell survival and proliferation.[4][12]

The culmination of these signaling events is a profound change in gene expression that drives B-cell proliferation, differentiation into antibody-secreting plasma cells, cytokine production (e.g., IL-6), and overall cell survival.[3][12][18]

BTK Signaling in T Lymphocytes

While BTK is most prominent in B cells, it is also expressed in T cells, albeit at much lower levels—approximately 1-10% of that in B cells.[8] In T cells, BTK's role appears to be analogous to its function in B cells, acting downstream of the T-cell receptor (TCR). Following TCR engagement, BTK is activated and contributes to the phosphorylation and activation of PLCγ1 (the primary PLC isoform in T cells), thereby amplifying TCR downstream signals and promoting T-cell activation and proliferation.[10] This function may be particularly relevant in the context of certain autoimmune diseases where T-cell activity is pathogenic.[10]

Quantitative Aspects of BTK Signaling

Summarizing precise quantitative data for signaling pathways is challenging due to variations in experimental systems. However, key parameters have been defined in the literature.

| Parameter | Value / Description | Source |

| Key Phosphorylation Sites | Y551: Activation loop residue, transphosphorylated by Lyn/Syk. Y223: SH3 domain residue, autophosphorylated upon activation. | [16][17] |

| Enzyme Specific Activity | 40-49 nmol/min/mg (determined by in vitro radiometric or ADP-Glo™ assays). | [19] |

| In Vitro Kinase Assay [ATP] | Typically performed at or near the ATP Kₘ, often in the range of 10 µM to 40 µM. | [20][21] |

| BTK Expression in T cells | mRNA levels are approximately 0.1-1% of those found in B cells. | [8] |

Experimental Protocols for Studying BTK Signaling

Investigating the BTK pathway requires a combination of techniques to assess protein expression, phosphorylation status, protein-protein interactions, and enzymatic activity.

Western Blotting for BTK Phosphorylation

This method is used to detect total BTK protein and its activated (phosphorylated) forms in cell lysates.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total BTK and phospho-BTK (e.g., p-Y223).

-

Methodology:

-

Cell Lysis: Lyse B cells (approx. 1-2 x 10⁷ cells) on ice using RIPA buffer or NP40-based lysis buffer supplemented with protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine protein concentration of the cleared lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load 20-40 µg of total protein per lane onto a polyacrylamide gel and perform electrophoresis to separate proteins by molecular weight.[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

-

Blocking: Block the membrane for 1 hour at room temperature in a solution of 5% non-fat dry milk or 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST).[24]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., rabbit anti-BTK and rabbit anti-phospho-BTK Y223) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[22]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[22][23]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[24]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23] The expected molecular weight for BTK is approximately 77 kDa.[25]

-

Immunoprecipitation (IP) of BTK

IP is used to isolate BTK and its binding partners from a complex cell lysate to study protein-protein interactions.

-

Principle: An antibody specific to BTK is used to capture the protein from a cell lysate. The antibody-protein complex is then pulled down using protein A/G-conjugated beads.

-

Methodology:

-

Prepare Cell Lysate: Prepare a non-denaturing cell lysate as described for Western Blotting, starting with 0.5-1 mg of total protein.[26] Pre-clearing the lysate with beads before adding the antibody is recommended to reduce non-specific binding.[27]

-

Antibody Incubation: Add 3-5 µg of the primary anti-BTK antibody to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the immune complex.[26]

-

Bead Incubation: Add 20-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-4 hours at 4°C.[26][27]

-

Washing: Collect the beads using a magnetic separator. Discard the supernatant. Wash the beads three to four times with ice-cold lysis buffer to remove non-specifically bound proteins.[28]

-

Elution: Elute the bound proteins from the beads by resuspending the pellet in 20-40 µL of 1X SDS-PAGE sample buffer and boiling at 95-100°C for 5-10 minutes.[27]

-

Analysis: Pellet the beads, and collect the supernatant containing the immunoprecipitated proteins for analysis by Western Blotting.

-

In Vitro Kinase Assay

This assay measures the catalytic activity of purified BTK by quantifying the phosphorylation of a substrate.

-

Principle: Recombinant BTK is incubated with a generic tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP. The amount of ADP produced, or the amount of phosphate transferred to the substrate, is measured.

-

Methodology (using ADP-Glo™ as an example):

-

Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT), a defined amount of recombinant active BTK (e.g., 1-5 ng), and a peptide substrate.[29]

-

Initiate Reaction: Start the kinase reaction by adding ATP solution (e.g., final concentration of 10-50 µM). The total reaction volume is typically 5-25 µL.[19][29]

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes) within the enzyme's linear range.[19]

-

Terminate & Deplete ATP: Stop the reaction by adding ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]

-

Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated by BTK into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[19]

-

Measure Luminescence: Read the luminescence signal on a plate reader. The signal intensity is directly proportional to BTK activity.[19]

-

Flow Cytometry for B-Cell Activation Markers

This technique is used to analyze the expression of cell surface markers on individual B cells following pathway activation.

-

Principle: Cells are stained with fluorophore-conjugated antibodies against specific surface proteins. A flow cytometer then analyzes the fluorescence of thousands of individual cells, allowing for the identification and quantification of different B-cell subsets.

-

Methodology:

-

Cell Preparation: Isolate primary B cells or use a B-cell line. Stimulate cells as required (e.g., with anti-IgM to crosslink the BCR).

-

Cell Staining: Resuspend approximately 1 x 10⁶ cells in FACS buffer (PBS with 0.1-1% BSA). Add a cocktail of fluorophore-conjugated antibodies. Key markers include:

-

Incubation: Incubate the cells with antibodies for 20-30 minutes at 4°C in the dark.[32]

-

Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.[32]

-

Data Acquisition: Resuspend the final cell pellet in FACS buffer and acquire the data on a flow cytometer.[32]

-

Data Analysis: Use analysis software to "gate" on the B-cell population (e.g., CD19-positive cells) and then quantify the percentage of cells expressing activation markers like CD69.[30]

-

Conclusion

The Bruton's tyrosine kinase signaling pathway is a cornerstone of lymphocyte biology, particularly for the development and function of B cells. Its central role in relaying signals from the B-cell receptor through a well-defined cascade involving membrane recruitment, phosphorylation, and activation of downstream effectors like PLCγ2 makes it a critical regulator of the humoral immune response. The elucidation of this pathway has not only advanced our fundamental understanding of immunology but has also paved the way for highly effective targeted therapies. The development of BTK inhibitors has revolutionized the treatment of various B-cell malignancies and holds immense promise for a range of autoimmune and inflammatory diseases. Continued investigation using the robust molecular and cellular techniques outlined here will be essential for refining these therapies and further unraveling the complexities of lymphocyte signaling.

References

- 1. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK [frontiersin.org]

- 3. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.mdedge.com [cdn.mdedge.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. T-cell expression of Bruton’s tyrosine kinase promotes autoreactive T-cell activation and exacerbates aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Bruton’s tyrosine kinase in B cells and malignancies | Semantic Scholar [semanticscholar.org]

- 12. Regulation of B lymphocyte development and activation by Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Function of Bruton's tyrosine kinase during B cell development is partially independent of its catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 19. promega.com [promega.com]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 22. origene.com [origene.com]

- 23. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]

- 24. bio-rad.com [bio-rad.com]

- 25. researchgate.net [researchgate.net]

- 26. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]

- 27. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

- 28. protocols.io [protocols.io]

- 29. promega.com [promega.com]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. Frontiers | Optimized Protocols for In-Vitro T-Cell-Dependent and T-Cell-Independent Activation for B-Cell Differentiation Studies Using Limited Cells [frontiersin.org]

- 32. benchchem.com [benchchem.com]

A Technical Guide to the Structure and Function of Bruton's Tyrosine Kinase Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling. Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target. This technical guide provides an in-depth exploration of the structure and function of BTK's constituent domains: the Pleckstrin homology (PH), Tec homology (TH), Src homology 3 (SH3), Src homology 2 (SH2), and kinase (catalytic) domains. We present a comprehensive overview of the structural features of each domain, their individual and coordinated functions in regulating BTK activity, and their involvement in key signaling pathways. This guide also includes a compilation of quantitative data on domain interactions and enzyme kinetics, detailed experimental protocols for studying BTK, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this critical enzyme.

Introduction

Bruton's tyrosine kinase is a member of the Tec family of kinases and a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] The BTK protein is a multidomain entity, with each domain contributing to the intricate regulation of its kinase activity and its interaction with other signaling molecules.[3][4] Understanding the specific roles of these domains is paramount for the development of targeted therapies. This guide aims to provide a detailed technical overview of the structure-function relationships of BTK's domains for professionals in the fields of immunology, oncology, and drug discovery.

Domain Architecture and Structure

BTK is composed of five distinct domains, arranged linearly from the N-terminus to the C-terminus. The modular nature of BTK allows for complex regulatory mechanisms, including autoinhibition and activation through protein-protein and protein-lipid interactions.[3][5]

Pleckstrin Homology (PH) Domain

The N-terminal PH domain is crucial for localizing BTK to the plasma membrane.[6] It achieves this by binding with high affinity to phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of phosphoinositide 3-kinase (PI3K).[7] Structurally, the PH domain consists of a seven-stranded β-barrel capped by a C-terminal α-helix.[6]

Tec Homology (TH) Domain

Following the PH domain, the TH domain contains a highly conserved zinc-finger motif and a proline-rich region (PRR).[2][8] The zinc finger contributes to the stability of the PH-TH unit, while the PRR can engage in intramolecular interactions with the SH3 domain, contributing to the autoinhibition of BTK.[3][9]

Src Homology 3 (SH3) Domain

The SH3 domain is a well-characterized protein-protein interaction module that recognizes and binds to proline-rich sequences on other proteins.[10] In its autoinhibited state, the BTK SH3 domain interacts with the linker region connecting the SH2 and kinase domains.[5] This intramolecular interaction is a key feature of the "closed" or inactive conformation of BTK.[11] The solution structure of the BTK SH3 domain has been determined by NMR spectroscopy, revealing a compact β-barrel fold.[10][12]

Src Homology 2 (SH2) Domain

The SH2 domain binds to specific phosphotyrosine-containing motifs on partner proteins.[13] A critical interaction for BTK activation is the binding of its SH2 domain to phosphorylated adaptor proteins, such as BLNK (B-cell linker protein).[13] The SH2 domain also plays a role in the autoinhibited state by interacting with the C-terminal lobe of the kinase domain.[14]

Kinase (SH1) Domain

The C-terminal kinase domain is responsible for the catalytic activity of BTK, which involves the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. The kinase domain itself is subject to regulation by phosphorylation within its activation loop (at Tyr551) and by its interactions with the regulatory SH2 and SH3 domains.[5][15]

Function and Regulation of BTK

The activity of BTK is tightly regulated through a series of intramolecular and intermolecular interactions that control its conformation and catalytic function.

Autoinhibition

In its inactive state, BTK adopts a "closed" conformation where the regulatory domains (PH-TH, SH3, and SH2) fold back onto the kinase domain, sterically hindering its catalytic activity.[5][11] The SH3 domain binds to the SH2-kinase linker, and the SH2 domain interacts with the C-terminal lobe of the kinase domain.[14] The PH-TH domain can further stabilize this autoinhibited state.[5]

Activation

BTK activation is a multi-step process initiated by signals from the B-cell receptor.

-

Membrane Recruitment: Upon BCR engagement, PI3K is activated and phosphorylates PIP2 to generate PIP3 at the plasma membrane. The PH domain of BTK binds to PIP3, recruiting BTK to the membrane.[7]

-

Initial Phosphorylation: The Src family kinase LYN phosphorylates tyrosine residues on the BCR, which then recruits and activates SYK. SYK, in turn, phosphorylates adaptor proteins like BLNK.[13]

-

Full Activation: The SH2 domain of the membrane-localized BTK binds to phosphorylated BLNK.[13] This interaction, along with the release of the autoinhibitory constraints, allows for the phosphorylation of Tyr551 in the activation loop of the BTK kinase domain by SYK or another BTK molecule (trans-autophosphorylation).[15] This phosphorylation event fully activates BTK's catalytic activity.

-

Downstream Signaling: Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules trigger downstream signaling cascades, including calcium mobilization and activation of transcription factors like NF-κB, which are essential for B-cell survival, proliferation, and differentiation.

Quantitative Data

The following tables summarize key quantitative data related to the enzymatic activity of the BTK kinase domain and the binding affinities of its various domains.

Table 1: Kinetic Parameters of the BTK Kinase Domain

| Parameter | Value | Substrate | Conditions | Reference |

| Km (ATP) | 84 ± 20 µM | S1 peptide | In vitro radioactive assay | [15][16] |

| Km (S1 peptide) | 37 ± 8 µM | ATP | In vitro radioactive assay | [15][16] |

| Specific Activity | ~2.2 pmol/min/µg | Poly-Glu/Tyr(4:1) | ADP-Glo™ Kinase Assay | [17] |

Table 2: Binding Affinities of BTK Domains

| Interacting Partners | Kd | Method | Reference |

| BTK SH2 : rF10 repebody | ~15 nM | ITC | [18] |

| BTK SH3 (PRR-SH3) dimer | ~60 µM | NMR | [8] |

| BTK SH2 : pYEEI peptide | >200-fold decrease for R288/R307 mutants | Peptide binding assay | [13] |

| BTK PH-TH : IP6 | ~20 µM (EC50 for activation) | Kinase assay | [5] |

Table 3: Inhibitor Binding Constants for the BTK Kinase Domain

| Inhibitor | IC50 / Kd | Method | Reference |

| Staurosporine | 10.63 nM (IC50) | Transcreener ADP² Assay | [19] |

| CGI1746 (inactive form) | - | TR-FRET | [20] |

| rF10 repebody (allosteric) | ~15 nM (Kd) | ITC | [18] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of BTK. The following sections provide overviews of key experimental protocols.

Recombinant BTK Expression and Purification

-

Expression System: Full-length human BTK and its various domain constructs can be expressed using baculovirus-infected insect cells (e.g., Sf9) or in E. coli.[21]

-

Cloning: The gene of interest is cloned into a suitable expression vector, often with an N-terminal His6-tag for purification.[21]

-

Purification:

-

Cells are lysed, and the soluble fraction is collected.

-

The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Further purification steps may include ion-exchange and size-exclusion chromatography to achieve high purity.[21]

-

For phosphorylation-dependent studies, co-expression with a tyrosine kinase like Lck or in vitro phosphorylation may be necessary.

-

In Vitro BTK Kinase Assay

This protocol measures the catalytic activity of the BTK kinase domain.

-

Reagents:

-

Procedure:

-

Prepare a master mix containing the kinase buffer, ATP, and substrate.

-

Add the test inhibitor (dissolved in DMSO) or DMSO control to the wells of a microplate.

-

Add the master mix to all wells.

-

Initiate the reaction by adding the diluted BTK enzyme.

-

Incubate at 30°C for a specified time (e.g., 45 minutes).[23]

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.[23]

-

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is used to measure the kinetics and affinity of molecular interactions in real-time.

-

Instrumentation: A Biacore instrument or similar.

-

Procedure:

-

One interacting partner (the ligand) is immobilized on a sensor chip.

-

The other partner (the analyte) is flowed over the chip surface.

-

The binding and dissociation are monitored by changes in the refractive index at the chip surface.

-

Kinetic parameters (association rate constant, k_a; dissociation rate constant, k_d) and the equilibrium dissociation constant (K_d) are determined by fitting the sensorgram data to a binding model.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event.

-

Instrumentation: An isothermal titration calorimeter.

-

Procedure:

-

One binding partner is placed in the sample cell.

-

The other partner is titrated into the sample cell from a syringe.

-

The heat released or absorbed upon binding is measured.

-

The data are used to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

-

X-ray Crystallography of BTK Domains

This technique provides high-resolution three-dimensional structures of proteins.

-

Procedure:

-

Highly pure and concentrated protein of the BTK domain or construct is required.

-

The protein is crystallized by screening a wide range of conditions (e.g., precipitants, pH, temperature).

-

Crystals are exposed to a high-intensity X-ray beam.

-

The diffraction pattern is collected and used to calculate the electron density map, from which the atomic model of the protein is built.[5]

-

NMR Spectroscopy of the BTK SH3 Domain

NMR spectroscopy is used to determine the three-dimensional structure and dynamics of proteins in solution.

-

Procedure:

-

Requires isotopically labeled (¹⁵N, ¹³C) protein.

-

A series of NMR experiments are performed to assign the chemical shifts of the protein's nuclei.

-

Distance and dihedral angle restraints are derived from NOESY and other NMR experiments.

-

These restraints are used to calculate a family of structures that are consistent with the experimental data.[10][12]

-

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the characterization of a novel BTK inhibitor.

Conclusion

The modular domain structure of Bruton's tyrosine kinase underpins its complex regulation and multifaceted role in B-cell biology. A thorough understanding of the structure and function of each domain, as well as their interplay, is critical for the rational design of next-generation BTK inhibitors. This technical guide has provided a comprehensive overview of the current knowledge, supported by quantitative data and detailed experimental approaches, to serve as a valuable resource for researchers and drug development professionals in this dynamic field. Continued investigation into the allosteric regulation of BTK and the dynamic conformational changes it undergoes will undoubtedly pave the way for novel therapeutic strategies targeting B-cell malignancies and autoimmune disorders.

References

- 1. sinobiological.com [sinobiological.com]

- 2. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Achieving a Graded Immune Response: BTK Adopts Range of Active/Inactive Conformations Dictated by Multiple Interdomain Contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]

- 7. Interaction between the Btk PH domain and phosphatidylinositol-3,4,5-trisphosphate directly regulates Btk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Competing modes of self-association in the regulatory domains of Bruton's tyrosine kinase: Intramolecular contact versus asymmetric homodimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. Differential impact of BTK active site inhibitors on the conformational state of full-length BTK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1awx - SH3 DOMAIN FROM BRUTON'S TYROSINE KINASE, NMR, MINIMIZED AVERAGE STRUCTURE - Summary - Protein Data Bank Japan [pdbj.org]

- 13. Stability and peptide binding specificity of Btk SH2 domain: molecular basis for X-linked agammaglobulinemia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Activation mechanism and steady state kinetics of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Btk SH2-kinase interface is critical for allosteric kinase activation and its targeting inhibits B-cell neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Conformation of full-length Bruton tyrosine kinase (Btk) from synchrotron X-ray solution scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. bpsbioscience.com [bpsbioscience.com]

The Discovery and History of Bruton's Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that has emerged as a critical signaling molecule in B-lymphocyte development, differentiation, and activation. Its discovery was a landmark in the field of immunology, unraveling the genetic basis of a primary immunodeficiency and subsequently paving the way for the development of highly effective targeted therapies for B-cell malignancies and autoimmune diseases. This technical guide provides an in-depth exploration of the discovery, history, and core biology of BTK, with a focus on the experimental methodologies and quantitative data that have shaped our understanding of this pivotal kinase.

The Discovery of Bruton's Tyrosine Kinase: From Clinical Observation to Gene Identification

The story of BTK begins with a clinical observation. In 1952, Colonel Ogden Bruton, a pediatrician at Walter Reed Army Hospital, described a young boy with recurrent, severe bacterial infections.[1][2] Laboratory analysis revealed a profound deficiency of gamma globulins in the boy's serum, a condition Dr. Bruton termed "agammaglobulinemia".[1] This seminal case report identified the first primary immunodeficiency disease, now known as X-linked agammaglobulinemia (XLA) or Bruton's agammaglobulinemia.[2][3]

It took four decades of scientific advancement to uncover the molecular basis of XLA. The disease's X-linked inheritance pattern provided a crucial clue, pointing to a gene on the X chromosome.[2] The breakthrough came in 1993 when two independent research groups simultaneously identified the gene responsible for XLA using a technique called positional cloning.[4][5][6] This method involves identifying the chromosomal location of a disease-associated gene without prior knowledge of its function.

Experimental Protocol: Positional Cloning of the BTK Gene (Conceptual Workflow)

Positional cloning is a multi-step process that was instrumental in identifying the BTK gene. The general workflow is as follows:

-

Family Studies and Linkage Analysis: The first step involves collecting DNA samples from families with a history of XLA. Genetic linkage analysis is then performed to identify genetic markers on the X chromosome that are consistently co-inherited with the disease. This narrows down the location of the disease gene to a specific chromosomal region.

-

Chromosome Walking and Contig Assembly: Once a candidate region is identified, researchers use a technique called chromosome walking to isolate overlapping DNA clones (a "contig") that span the entire region. This involves using a known DNA probe to screen a genomic library and identify an overlapping clone, which is then used as a new probe to extend the map.

-

Candidate Gene Identification: The cloned genomic DNA is then analyzed to identify potential genes within the critical region. This involves searching for open reading frames (ORFs), exon-intron boundaries, and other features characteristic of genes.

-

Mutation Analysis: The identified candidate genes are then sequenced in individuals with XLA and compared to the sequences from healthy individuals. The presence of mutations in the candidate gene in affected individuals, but not in healthy controls, provides strong evidence that it is the disease-causing gene.

Using this approach, the gene encoding a novel cytoplasmic tyrosine kinase was identified and named Bruton's tyrosine kinase.[4] Mutations in this gene were found to be the cause of XLA, leading to a block in B-cell development at the pre-B cell stage.[7]

The Role of BTK in B-Cell Signaling

The discovery of BTK opened a new chapter in our understanding of B-cell biology. BTK is a key component of the B-cell receptor (BCR) signaling pathway, a complex cascade of molecular events that governs B-cell survival, proliferation, and differentiation.

BTK Signaling Pathway

Upon antigen binding, the BCR aggregates, leading to the activation of Src-family kinases such as LYN, which then phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the Igα/Igβ (CD79a/CD79b) heterodimers of the BCR complex. This creates docking sites for spleen tyrosine kinase (SYK), which in turn becomes activated and phosphorylates downstream signaling molecules, including BTK.

Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[8][9] PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events ultimately lead to the activation of downstream transcription factors, including nuclear factor-κB (NF-κB), nuclear factor of activated T-cells (NFAT), and mitogen-activated protein kinases (MAPKs), which drive the expression of genes essential for B-cell function.[8][10][11]

Experimental Methodologies for Studying BTK

A variety of experimental techniques are employed to investigate the function of BTK and the effects of its inhibitors.

BTK Kinase Assay

BTK kinase assays are essential for measuring the enzymatic activity of BTK and for screening potential inhibitors. These assays typically involve incubating recombinant BTK with a substrate and ATP, and then detecting the amount of phosphorylated substrate or the amount of ADP produced.

Experimental Protocol: A Generic ADP-Glo™ Kinase Assay for BTK

This protocol is adapted from commercially available kits and provides a general framework for measuring BTK activity.

-

Reagent Preparation:

-

BTK Enzyme: Dilute recombinant human BTK to the desired concentration in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Substrate/ATP Mix: Prepare a solution containing the BTK substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at the desired concentrations in kinase buffer.

-

Test Compound: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound or vehicle control to the wells of a 96-well plate.

-

Add 2.5 µL of the diluted BTK enzyme to each well.

-

Initiate the reaction by adding 2.5 µL of the substrate/ATP mix to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the BTK kinase activity.

-

Flow Cytometry for B-Cell Signaling Analysis

Flow cytometry is a powerful tool for analyzing B-cell signaling at the single-cell level. It can be used to measure the phosphorylation status of BTK and other signaling proteins, as well as changes in B-cell activation markers in response to stimuli and inhibitors.

Experimental Protocol: Intracellular Flow Cytometry for Phospho-BTK

This protocol outlines a general procedure for measuring the phosphorylation of BTK in B-cells.

-

Cell Preparation and Stimulation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Stimulate the cells with an appropriate agonist (e.g., anti-IgM antibody) for a specified time to activate the BCR signaling pathway.

-

-

Fixation and Permeabilization:

-

Fix the cells with a fixation buffer (e.g., 1.5% paraformaldehyde) to preserve the cellular state.

-

Permeabilize the cells with a permeabilization buffer (e.g., 90% methanol) to allow antibodies to access intracellular proteins.

-

-

Antibody Staining:

-

Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of BTK (e.g., anti-BTK (pY223)).

-

Co-stain with antibodies against B-cell surface markers (e.g., CD19, CD20) to identify the B-cell population.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Analyze the data using flow cytometry software to quantify the percentage of B-cells with phosphorylated BTK and the mean fluorescence intensity (MFI) of the phospho-BTK signal.

-

The Development of BTK Inhibitors: A Paradigm Shift in B-Cell Malignancy Treatment

The central role of BTK in B-cell survival and proliferation made it an attractive therapeutic target for B-cell cancers. The development of small molecule inhibitors of BTK has revolutionized the treatment of several of these diseases.

First and Second-Generation BTK Inhibitors

The first-in-class BTK inhibitor to gain regulatory approval was ibrutinib . It forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.[12] While highly effective, ibrutinib also inhibits other kinases, which can lead to off-target side effects.

This led to the development of second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib , which were designed to be more selective for BTK, potentially reducing off-target toxicities.[12]

Quantitative Data on BTK Inhibitors

The efficacy and selectivity of BTK inhibitors have been extensively characterized in preclinical and clinical studies.

Table 1: In Vitro Potency (IC50) of BTK Inhibitors

| Inhibitor | BTK IC50 (nM) | EGFR IC50 (nM) | TEC IC50 (nM) | ITK IC50 (nM) |

| Ibrutinib | 0.5 | 5.0 | 78 | 10.7 |

| Acalabrutinib | 3.0 | >1000 | 22 | >1000 |

| Zanubrutinib | <1.0 | 6.0 | 1.0 | 67 |

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Table 2: Key Clinical Trial Results for BTK Inhibitors

| Trial Name | Drug | Disease | Comparison | Primary Endpoint | Result | Reference |

| ALPINE | Zanubrutinib | Relapsed/Refractory CLL/SLL | Ibrutinib | Overall Response Rate (ORR) | Zanubrutinib showed superior ORR. At 24 months, PFS was 78.4% for zanubrutinib vs. 65.9% for ibrutinib. | [2][13] |

| SEQUOIA | Zanubrutinib | Treatment-Naïve CLL/SLL | Bendamustine + Rituximab | Progression-Free Survival (PFS) | Zanubrutinib demonstrated superior PFS. | [14] |

| ASCEND | Acalabrutinib | Relapsed/Refractory CLL | Idelalisib + Rituximab or Bendamustine + Rituximab | PFS | Acalabrutinib significantly improved PFS (median PFS not reached vs. 16.5 months). | [15] |

| ELEVATE-TN | Acalabrutinib | Treatment-Naïve CLL | Obinutuzumab + Chlorambucil | PFS | Acalabrutinib + Obinutuzumab and Acalabrutinib monotherapy significantly improved PFS. | [5] |

| TRIANGLE | Ibrutinib | Mantle Cell Lymphoma (MCL) | Standard Chemoimmunotherapy +/- ASCT | Failure-Free Survival (FFS) | Addition of ibrutinib improved FFS. | |

| ENRICH | Ibrutinib + Rituximab | Older, Untreated MCL | Rituximab + Chemotherapy | PFS | Ibrutinib + Rituximab was superior to R-chemo in terms of PFS. |

CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; ASCT: Autologous Stem Cell Transplant; PFS: Progression-Free Survival.

Experimental Workflow for BTK Inhibitor Development

The development of a BTK inhibitor follows a structured pipeline from initial discovery to clinical application.

References

- 1. X-linked agammaglobulinemia--gene cloning and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mutation of unique region of Bruton's tyrosine kinase in immunodeficient XID mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bruton's Tyrosine Kinase: From X-Linked Agammaglobulinemia Toward Targeted Therapy for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fumeni.org.mx [fumeni.org.mx]

- 6. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospholipase C-gamma 2 couples Bruton's tyrosine kinase to the NF-kappaB signaling pathway in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bruton's agammaglobulinemia tyrosine kinase (Btk) regulates TPA-induced breast cancer cell invasion via PLCγ2/PKCβ/NF-κB/AP-1-dependent matrix metalloproteinase-9 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A conditional form of Bruton's tyrosine kinase is sufficient to activate multiple downstream signaling pathways via PLC Gamma 2 in B cells | springermedizin.de [springermedizin.de]

- 10. m.youtube.com [m.youtube.com]

- 11. Identification of novel Bruton's tyrosine kinase mutations in 10 unrelated subjects with X linked agammaglobulinaemia. [ouci.dntb.gov.ua]

- 12. DNA-based mutation analysis of Bruton's tyrosine kinase gene in patients with X-linked agammaglobulinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 15. Positional Cloning [genome.gov]

In-depth Technical Guide on the Cellular Localization and Expression of Burtin Protein

A comprehensive search of publicly available scientific literature and protein databases has yielded no specific information for a molecule designated "Burtin protein." This suggests that "Burtin protein" may be a novel or proprietary protein not yet described in published research, a misnomer, or a hypothetical protein that has not been experimentally characterized.

Consequently, it is not possible to provide a detailed technical guide on its cellular localization, expression, and associated signaling pathways as requested. The core requirements for quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled without foundational data from experimental studies.

To facilitate the creation of the requested technical guide, please provide any of the following alternative identifiers for the protein of interest:

-

Gene Name or Official Symbol: The name of the gene that encodes for the protein.

-

Accession Number: A unique identifier from a public database such as UniProt (e.g., P12345) or NCBI RefSeq (e.g., NP_012345.6).

-

Publication Reference: A citation to a peer-reviewed article where the protein is described.

Upon receiving a valid identifier for a protein with available research data, a comprehensive technical guide conforming to all specified requirements will be generated. This will include a thorough review of the literature to extract and present data on its cellular localization and expression, detail the experimental methodologies employed in these studies, and provide diagrams of any known signaling pathways and experimental workflows.

The Role of Bruton's Tyrosine Kinase (BTK) in Primary Immunodeficiency Diseases: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase from the Tec family, is a cornerstone of B-cell development and function.[1] Its role is indispensable for signal transduction from the B-cell receptor (BCR), a process critical for B-cell maturation, proliferation, and survival.[2][3] Genetic mutations in the BTK gene disrupt these vital pathways, leading to X-linked agammaglobulinemia (XLA), a severe primary immunodeficiency.[4][5] XLA is characterized by a developmental block in B-cells, resulting in a near-complete absence of mature B-lymphocytes and a profound deficiency in serum immunoglobulins.[6][7] This guide provides an in-depth examination of BTK's structure, its central role in B-cell signaling, the molecular basis of XLA, and the diagnostic and therapeutic strategies employed to manage this condition. We detail the experimental protocols used to diagnose XLA and present quantitative data to delineate the immunophenotype of the disease.

Introduction to Bruton's Tyrosine Kinase (BTK)

First identified as the protein deficient in XLA, BTK is a cytoplasmic tyrosine kinase that plays a pivotal role in hematopoietic cell signaling.[6][8] While expressed in most hematopoietic lineages except T-cells and plasma cells, its function is most critical for B-lymphocyte development.[1][3]

Gene and Protein Structure

The human BTK gene is located on the long arm of the X chromosome at position Xq21.3-Xq22.[1][4] Mutations in this gene are responsible for XLA in humans and the less severe X-linked immunodeficiency (xid) in mice.[1] The BTK protein is a 77 kDa molecule composed of 659 amino acids, organized into five distinct functional domains that facilitate protein-protein and protein-lipid interactions essential for its role in signal transduction.[1][9][10]

dot

Caption: Domain architecture of the Bruton's tyrosine kinase (BTK) protein.

These domains include:

-

Pleckstrin Homology (PH) Domain: Binds to phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane, which is crucial for recruiting BTK to its site of action.[3][9]

-

Tec Homology (TH) Domain: A proline-rich region that contributes to the protein's structural stability and regulatory interactions.[1]

-

Src Homology 3 (SH3) Domain: Mediates protein-protein interactions.[1]

-

Src Homology 2 (SH2) Domain: Binds to phosphorylated tyrosine residues on other proteins.[1]

-

Src Homology 1 (SH1) or Kinase Domain: The catalytic domain responsible for phosphorylating downstream substrates.[1][10]

| Table 1: BTK Gene and Protein Characteristics | |

| Gene Locus | Xq21.3 - Xq22[1][4] |

| Gene Size | ~37.5 kb[1][4] |

| Number of Exons | 19[1][4] |

| Protein Name | Bruton's tyrosine kinase (BTK) |

| Protein Size | 659 amino acids (~77 kDa)[1] |

| Domains | PH, TH, SH3, SH2, SH1 (Kinase)[1][9] |

The Role of BTK in B-Cell Development and Signaling

BTK is a critical signaling molecule for B-cell development, survival, and activation. Its primary function is downstream of the B-cell receptor (BCR).[2][3]

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated. The Src-family kinases LYN and SYK phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) within the BCR complex. This creates docking sites for other signaling proteins, including BTK.

-

Membrane Recruitment: Phosphatidylinositol 3-kinase (PI3K) is activated and generates PIP3 in the plasma membrane. The PH domain of BTK binds to PIP3, recruiting it from the cytoplasm to the membrane.[3]

-

Activation: Once at the membrane, BTK is phosphorylated and activated by SYK or LYN.[3]

-

Substrate Phosphorylation: Activated BTK then phosphorylates its key substrate, Phospholipase C gamma 2 (PLCγ2).[3][9]

-

Downstream Signaling: Phosphorylated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] This leads to calcium mobilization, activation of Protein Kinase C (PKC), and ultimately the activation of transcription factors like NF-κB, which are essential for B-cell proliferation, differentiation, and survival.[3][11]

dot

Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.

Block in B-Cell Development

BTK is essential for the transition of pro-B cells (which have rearranged their immunoglobulin heavy chains) into pre-B cells in the bone marrow.[4] Mutations that abrogate BTK function cause a developmental arrest at this stage.[4][7] Consequently, very few B-cells mature and migrate to the peripheral circulation.

dot

Caption: B-cell development is arrested at the pro-B to pre-B cell stage in XLA due to BTK deficiency.

X-Linked Agammaglobulinemia (XLA)

XLA, also known as Bruton's agammaglobulinemia, is the primary immunodeficiency caused by mutations in the BTK gene.[4][5] It is an X-linked recessive disorder, meaning it almost exclusively affects males.[4][12]

Pathophysiology and Clinical Presentation

The failure of B-cell maturation leads to a profound deficiency of all immunoglobulin isotypes (IgG, IgA, IgM) and a near-complete absence of circulating B-cells.[4][7][13] Patients typically become symptomatic after 4-6 months of age, when protective maternal antibodies wane.[4][14] They suffer from recurrent and severe infections, particularly with encapsulated bacteria such as Streptococcus pneumoniae and Haemophilus influenzae.[7][15] Common infections include pneumonia, otitis media, sinusitis, and sepsis.[4][5]

Genetics of XLA

Over 1,200 unique mutations in the BTK gene have been identified and are cataloged in the BTKbase database.[1] These mutations are distributed throughout all five domains of the protein and include various types.[16][17]

| Table 2: Common BTK Mutation Types in XLA | Approximate Frequency |

| Missense Mutations | Most frequent type[13][16] |

| Nonsense Mutations (Premature Stop Codons) | Common[18] |

| Small Deletions/Insertions (Frameshift) | Common[18] |

| Splice-Site Mutations | Occur[18] |

| Large Deletions | Uncommon[18] |

Note: Precise frequencies vary across different population studies.

Immunological Profile

The diagnosis of XLA is supported by a characteristic laboratory profile that contrasts sharply with that of healthy individuals.

| Table 3: Typical Immunological Profile in XLA vs. Normal Range | ||

| Parameter | XLA Patient | Normal Range |

| Circulating B-Cells (CD19+) | < 1% of lymphocytes[13] | 5 - 15% of lymphocytes |

| Serum IgG | < 100 mg/dL[4] | 700 - 1600 mg/dL |

| Serum IgA | Markedly decreased or absent | 70 - 400 mg/dL |

| Serum IgM | Markedly decreased or absent | 40 - 230 mg/dL |

| T-Cells (CD4+, CD8+) | Normal or elevated[4] | Normal |

Diagnostic Methodologies

A definitive diagnosis of XLA involves a multi-step process combining clinical history, immunological assessment, and genetic confirmation.

dot

Caption: Diagnostic workflow for confirming X-linked agammaglobulinemia (XLA).

Experimental Protocol: Flow Cytometry for B-Cell Enumeration

Objective: To quantify the percentage and absolute number of circulating B-lymphocytes.

Methodology:

-

Sample Collection: Collect 2-3 mL of peripheral blood in an EDTA (lavender-top) tube.[19]

-

Cell Staining: a. Aliquot 100 µL of whole blood into a flow cytometry tube. b. Add a cocktail of fluorochrome-conjugated monoclonal antibodies, including anti-CD19 (a pan-B-cell marker) and anti-CD3 (a T-cell marker). c. Incubate for 15-20 minutes at room temperature in the dark.

-

Red Blood Cell Lysis: Add 2 mL of a commercial lysing solution to remove erythrocytes. Incubate for 10 minutes.

-

Wash: Centrifuge the sample, discard the supernatant, and resuspend the cell pellet in phosphate-buffered saline (PBS).

-

Data Acquisition: Analyze the sample on a flow cytometer. Acquire at least 50,000 total events.

-

Data Analysis (Gating): a. Gate on the lymphocyte population using forward scatter (FSC) and side scatter (SSC) properties. b. From the lymphocyte gate, create a plot of CD19 vs. CD3. c. Quantify the percentage of cells that are CD19-positive. In XLA, this value is typically less than 1%.[13]

Experimental Protocol: BTK Gene Sequencing

Objective: To identify a pathogenic mutation in the BTK gene.

Methodology:

-

DNA Extraction: Isolate genomic DNA from the patient's whole blood or other suitable tissue.

-

Library Preparation (for Next-Generation Sequencing - NGS): a. Fragment the genomic DNA to a desired size range. b. Ligate sequencing adapters to the DNA fragments.

-

Target Enrichment: Use a probe-based hybridization capture kit specifically designed to target all 19 coding exons and flanking intronic regions of the BTK gene.[18][20]

-

Sequencing: Sequence the enriched library on an NGS platform (e.g., Illumina). Aim for a high read depth (e.g., >30X coverage) for accurate variant calling.[20]

-

Bioinformatic Analysis: a. Align the sequencing reads to the human reference genome (e.g., GRCh37/hg19).[20] b. Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels) within the BTK gene. c. Annotate the identified variants to predict their effect on the protein (e.g., missense, nonsense, frameshift) and compare them against databases of known pathogenic mutations (e.g., BTKbase, ClinVar).[16]

Therapeutic Strategies

While there is no cure for XLA, current treatments can effectively manage the disease, allowing patients to lead relatively normal lives.[15]

Immunoglobulin Replacement Therapy (IVIG/SCIG)

The cornerstone of XLA management is lifelong immunoglobulin (IG) replacement therapy.[13][14] This involves regular infusions of purified polyclonal IgG pooled from thousands of healthy donors, which provides passive immunity.[15] IG therapy can be administered intravenously (IVIG) every 3-4 weeks or subcutaneously (SCIG) more frequently (e.g., weekly). This treatment significantly reduces the frequency and severity of infections.[13]

BTK Inhibitors

BTK inhibitors are a class of drugs that block the kinase activity of BTK. First-generation inhibitors like ibrutinib and second-generation inhibitors like zanubrutinib form a covalent bond with the Cys481 residue in the ATP-binding site of BTK, leading to irreversible inhibition.[11][21][22] While these drugs have revolutionized the treatment of B-cell malignancies, they are not a treatment for XLA, as their mechanism is to inhibit a protein that is already absent or non-functional.[2][23] However, the study of these inhibitors has profoundly advanced our understanding of BTK's role in both normal and malignant B-cells.

Gene Therapy

Gene therapy represents a potential curative approach for XLA. The strategy involves transducing a patient's own hematopoietic stem cells with a viral vector (e.g., a lentivirus) carrying a functional copy of the BTK gene.[24][25] These corrected stem cells are then re-infused into the patient, where they can give rise to all hematopoietic lineages, including functional B-cells. Studies in murine models of XLA have demonstrated sustained correction of B-cell development and function.[25][26] Clinical trials exploring this approach in humans are an area of active research.

Conclusion

Bruton's tyrosine kinase is a non-negotiable component of B-lymphocyte development. Its absence or dysfunction, caused by mutations in the BTK gene, leads to the severe primary immunodeficiency XLA. A thorough understanding of the BTK signaling pathway has not only elucidated the pathophysiology of XLA but has also paved the way for targeted therapies in oncology and autoimmunity. For patients with XLA, diagnosis relies on a combination of flow cytometry and genetic testing, while management is centered on lifelong immunoglobulin replacement. Future research, particularly in the realm of gene therapy, holds the promise of a definitive cure for this debilitating disease.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. What are BTK inhibitors and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. X-Linked (Bruton) Agammaglobulinemia: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Bruton's Tyrosine Kinase: From X-Linked Agammaglobulinemia Toward Targeted Therapy for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-linked agammaglobulinemia - Wikipedia [en.wikipedia.org]

- 8. search-library.ucsd.edu [search-library.ucsd.edu]

- 9. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 10. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. immunodeficiencyuk.org [immunodeficiencyuk.org]

- 13. all-imm.com [all-imm.com]

- 14. X-Linked Agammaglobulinemia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. X-Linked Agammaglobulinemia Symptoms, Diagnosis & Treatment [aaaai.org]

- 16. Mutations of the human BTK gene coding for bruton tyrosine kinase in X-linked agammaglobulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-linked agammaglobulinemia (XLA): a genetic tyrosine kinase (Btk) disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening of genomic DNA to identify mutations in the gene for Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. labcorp.com [labcorp.com]

- 20. mayocliniclabs.com [mayocliniclabs.com]

- 21. researchgate.net [researchgate.net]

- 22. What is the mechanism of Zanubrutinib? [synapse.patsnap.com]

- 23. What are Bruton’s tyrosine kinase (BTK) inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 24. Effective, safe, and sustained correction of murine XLA using a UCOE-BTK promoter-based lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ashpublications.org [ashpublications.org]

- 26. Sustained correction of B-cell development and function in a murine model of X-linked agammaglobulinemia (XLA) using retroviral-mediated gene transfer [pubmed.ncbi.nlm.nih.gov]

Post-Translational Modifications: A Technical Guide to Bruton's Tyrosine Kinase Activity Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase critical for B-cell development, differentiation, and signaling. Its activity is tightly regulated by a series of post-translational modifications (PTMs), which dictate its conformational state, catalytic activity, and subcellular localization. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth exploration of the key PTMs affecting BTK's kinase activity, with a focus on phosphorylation, ubiquitination, and acetylation. We will delve into the molecular mechanisms, summarize quantitative data, and provide detailed experimental protocols for studying these modifications.

Phosphorylation: The Master Switch of BTK Activity

Phosphorylation is the most well-characterized PTM regulating BTK's kinase function. A sequential phosphorylation cascade, initiated by Src-family kinases, governs the activation and subsequent autoinhibition of BTK.

Key Phosphorylation Sites and Their Functional Impact

BTK possesses several key phosphorylation sites, each with a distinct role in modulating its activity.

-

Tyrosine 551 (Y551): Located in the activation loop of the kinase domain, Y551 is the primary activating phosphorylation site. Trans-phosphorylation of Y551 by Src-family kinases, such as LYN and SYK, induces a conformational change that relieves autoinhibition and significantly increases BTK's catalytic activity.[1][2] Studies have shown that phosphorylation of Y551 can lead to a 10-fold increase in BTK's kinase activity.[1]

-

Tyrosine 223 (Y223): Situated within the SH3 domain, Y223 is a major autophosphorylation site.[3] Following the phosphorylation of Y551, activated BTK autophosphorylates Y223.[3] While not directly impacting the catalytic rate, phosphorylation of Y223 is thought to modulate BTK's protein-protein interactions and fine-tune its signaling output. However, studies on a Y223F mutant have shown that this phosphorylation is not essential for BTK's catalytic activity in all contexts.[4]

-

Serine 51 (S51) and Threonine 495 (T495): These residues are phosphorylated by Akt/Protein Kinase B. This dual phosphorylation creates a docking site for the 14-3-3ζ protein, which negatively regulates BTK activity by promoting its cytoplasmic retention and subsequent degradation.

-

Serine 180 (S180): Phosphorylation of S180 by Protein Kinase Cβ (PKCβ) negatively regulates BTK.[5][6] This modification reduces BTK's recruitment to the plasma membrane, thereby decreasing its transphosphorylation and subsequent activation.[5][6]

-

E41K Gain-of-Function Mutant: A point mutation from glutamic acid to lysine at position 41 (E41K) in the PH domain results in a constitutively active form of BTK.[7] This mutant shows increased membrane localization and autophosphorylation, leading to enhanced downstream signaling. Quantitative analysis has demonstrated a significant increase in the activation of the downstream substrate PLCγ2 by the E41K BTK mutant.

Quantitative Impact of Phosphorylation on BTK Kinase Activity

| Modification | Site(s) | Effector Kinase | Effect on Activity | Quantitative Change | Reference(s) |

| Phosphorylation | Y551 | Src-family kinases (LYN, SYK) | Activation | ~10-fold increase in kinase activity | [1][2] |

| Autophosphorylation | Y223 | BTK | Modulation of protein interactions | Does not directly increase catalytic activity | [3][4] |

| Phosphorylation | S51, T495 | Akt/PKB | Inhibition | Promotes 14-3-3ζ binding and degradation | |

| Phosphorylation | S180 | PKCβ | Inhibition | Reduces membrane recruitment and activation | [5][6] |

| Mutation | E41K | - | Constitutive Activation | Markedly stimulates PLCγ2 activity | [7] |

Signaling Pathway Diagram

Caption: BTK phosphorylation signaling pathway.

Ubiquitination: Tagging for Degradation and Signal Termination

Ubiquitination is a crucial PTM that primarily marks BTK for degradation by the proteasome, thereby terminating its signaling activity. This process is essential for maintaining cellular homeostasis and preventing aberrant B-cell activation.

The Role of Cbl E3 Ligase

The E3 ubiquitin ligase Cbl plays a central role in the ubiquitination of BTK.[8] Upon B-cell receptor (BCR) activation, activated BTK phosphorylates and recruits Cbl. Cbl, in turn, mediates the attachment of ubiquitin chains to BTK, targeting it for proteasomal degradation.[8] This negative feedback loop ensures a transient and tightly controlled BTK signaling response.

Impact on BTK Protein Stability

Ubiquitination significantly reduces the half-life of BTK. While precise quantitative data for BTK is still emerging, studies on other kinases have shown that ubiquitination can decrease protein half-life from hours to minutes.[9] The degradation of BTK via the ubiquitin-proteasome system is a key mechanism for terminating BCR signaling.

Ubiquitination Signaling Diagram

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In BTK, phosphorylated Y223 in the SH3 domain mirrors catalytic activity, but does not influence biological function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. Dual Phosphorylation of Btk by Akt/Protein Kinase B Provides Docking for 14-3-3ζ, Regulates Shuttling, and Attenuates both Tonic and Induced Signaling in B Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. E41K mutation activates Bruton’s tyrosine kinase by stabilizing an inositol hexakisphosphate-dependent invisible dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein tyrosine kinase regulation by ubiquitination: critical roles of Cbl-family ubiquitin ligases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of the ubiquitin-proteasome pathway in the regulation of the stability of eukaryotic elongation factor-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Bruton's Tyrosine Kinase Isoforms: A Technical Guide to Their Specific Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase and a critical mediator in various cellular signaling pathways. While the canonical BTK-A isoform is well-characterized for its role in B-cell development and malignancies, recent discoveries have unveiled the existence of distinct isoforms with specific functions, particularly in the context of solid tumors. This technical guide provides an in-depth exploration of the known BTK isoforms, their differential expression, specific signaling pathways, and functional consequences. We present quantitative data in structured tables, detail experimental protocols for isoform-specific analysis, and provide visualizations of signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to Bruton's Tyrosine Kinase and its Isoforms

Bruton's tyrosine kinase is a member of the Tec family of kinases, playing a pivotal role in the signal transduction of various cell surface receptors.[1] The canonical 77 kDa isoform, herein referred to as BTK-A, is predominantly expressed in hematopoietic cells and is a key component of the B-cell receptor (BCR) signaling pathway, regulating B-cell proliferation, differentiation, and survival.[2] Dysregulation of BTK-A is implicated in various B-cell malignancies, leading to the development of targeted inhibitors like ibrutinib.[2]

Recent research has identified novel BTK isoforms that are differentially expressed in non-hematopoietic cells, particularly in solid tumors. These isoforms, arising from alternative transcription start sites or internal translation initiation, exhibit distinct structural features and functional roles. The most well-characterized of these are BTK-C, an 80 kDa isoform with an N-terminal extension, and p65BTK, a truncated 65 kDa isoform.[3][4] This guide will focus on the distinct characteristics and functions of these key BTK isoforms.

Overview of Key BTK Isoforms

The primary BTK isoforms discussed in this guide are BTK-A, BTK-C, and p65BTK. Their fundamental properties are summarized below.

| Feature | BTK-A | BTK-C | p65BTK |

| Molecular Weight | ~77 kDa | ~80 kDa | ~65 kDa |

| N-terminus | Standard PH domain | Extended PH domain (extra 34 amino acids)[3] | Truncated (lacks a portion of the PH domain)[4] |

| Primary Expression | Hematopoietic cells (especially B-cells)[1] | Epithelial cells, solid tumors (e.g., breast, prostate)[1][3] | Solid tumors (e.g., colon, lung, glioblastoma, ovarian)[4][5] |

| Key Signaling Pathway | B-cell receptor (BCR) signaling[2] | Phosphoinositide 3-kinase (PI3K) signaling[6] | RAS/Mitogen-activated protein kinase (MAPK) signaling[4][5] |

Table 1: Key Characteristics of BTK Isoforms. This table provides a comparative overview of the main BTK isoforms.

Quantitative Expression Analysis of BTK Isoforms

While comprehensive quantitative data across a wide range of cancers is still an active area of research, existing studies provide valuable insights into the differential expression of BTK isoforms.

| Cancer Type | BTK-A Expression | BTK-C Expression | p65BTK Expression | Reference |

| Breast Cancer | Low/Variable | Elevated in tumor cells compared to normal breast cells.[7] | Not extensively reported | [7] |

| Prostate Cancer | Low/Variable | Expressed in prostate cancer cells.[1] | Not extensively reported | [1] |

| Colon Carcinoma | Low/Variable | Not extensively reported | Highly expressed in colon cancer patients.[4] | [4] |

| Non-Small Cell Lung Cancer (NSCLC) | Low/Variable | Detected in lung squamous tumors.[8] | Detected in NSCLC cell lines, particularly those with KRAS mutations.[9] | [8][9] |

| Glioblastoma (GBM) | Not extensively reported | Not extensively reported | Expressed in human GBM cells.[9] | [9] |

| Ovarian Cancer | Not extensively reported | Not extensively reported | Expression correlates with early relapse and shorter progression-free survival.[10] | [10] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | Low | BTK-p80 (BTK-C) and p65BTK isoforms are expressed.[11] | Expressed in HNSCC.[11] | [11] |

Table 2: Relative Expression of BTK Isoforms in Various Cancers. This table summarizes the reported expression patterns of BTK isoforms in different solid tumors. Note that data is often qualitative or semi-quantitative and direct comparisons of absolute expression levels between isoforms are limited.

Signaling Pathways and Specific Functions

The distinct structural features of BTK isoforms dictate their involvement in different signaling cascades, leading to diverse cellular outcomes.

BTK-A Signaling in B-Cells

BTK-A is a central player in BCR signaling. Upon antigen binding to the BCR, a cascade of phosphorylation events leads to the recruitment of BTK-A to the plasma membrane and its subsequent activation. Activated BTK-A then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), a key step in initiating downstream signaling pathways that control B-cell survival, proliferation, and differentiation.

Figure 1: BTK-A Signaling Pathway in B-Cells. A simplified diagram illustrating the activation of BTK-A downstream of the B-cell receptor.

BTK-C Signaling in Solid Tumors